Saponin

Catalog No.
S197190
CAS No.
8047-15-2
M.F
C58H94O27
M. Wt
1223.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saponin

CAS Number

8047-15-2

Product Name

Saponin

IUPAC Name

(2R,4S,5R,8R,10S,13R,14R,18S,20R)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

Molecular Formula

C58H94O27

Molecular Weight

1223.3 g/mol

InChI

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29+,30-,31+,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49-,50+,51+,53-,54+,55-,56+,57?,58?/m1/s1

InChI Key

MAEBCGDGGATMSC-QDSSDAQISA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C

Isomeric SMILES

C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O

Description

The exact mass of the compound Saponin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Discovery and Development

  • Anti-cancer properties: Several studies have explored the potential of saponins as anti-cancer agents. They may inhibit tumor growth, angiogenesis (blood vessel formation in tumors), and metastasis (spread of cancer cells) []. Specific saponins, such as ginsenosides and dioscin, have shown promising results in pre-clinical studies [, ].
  • Anti-inflammatory and immune-modulatory effects: Saponins possess anti-inflammatory and immune-modulatory properties, making them potential candidates for treating various inflammatory diseases like arthritis and inflammatory bowel disease [].
  • Cholesterol-lowering effects: Some saponins have been shown to lower blood cholesterol levels by reducing cholesterol absorption in the intestine []. This makes them potentially beneficial for managing hypercholesterolemia and preventing cardiovascular diseases.
  • Antiviral and antimicrobial activities: Research suggests that certain saponins exhibit antiviral and antimicrobial properties, offering potential applications in developing new drugs against various infectious diseases [].

Food Science and Functionality

  • Emulsifiers, foaming agents, and stabilizers: The amphiphilic nature of saponins allows them to act as natural emulsifiers, foaming agents, and stabilizers in food products []. This makes them valuable alternatives to synthetic additives, contributing to texture, stability, and potential health benefits in various food formulations.
  • Potential health benefits in food: Studies suggest that consuming foods rich in saponins might offer various health benefits, including lowering cholesterol levels, reducing the risk of cancer, and improving blood sugar control []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Other Scientific Applications

  • Agricultural research: Saponins play a role in plant defense against herbivores and insects. Studying their diverse structures and functions can contribute to developing new and sustainable pest control strategies in agriculture [].
  • Cosmetics and personal care products: Saponins' foaming and cleansing properties make them potential natural ingredients in various cosmetic and personal care products [].

Saponins are a diverse group of naturally occurring glycosides, primarily found in plants, characterized by their ability to form foams when agitated in water. They consist of a hydrophobic aglycone (often a triterpene or steroid) and one or more hydrophilic sugar moieties. This amphipathic nature allows saponins to act as surfactants, interacting with cell membranes and influencing various biological processes. Saponins are known for their bitter taste and potential toxicity, which can vary significantly among different species and types .

That can modify their structure and biological activity. Key reactions include:

  • Hydrolysis: The cleavage of glycosidic bonds by acids or enzymes, leading to the release of the aglycone and sugar components.
  • Oxidation: Enzymatic or chemical oxidation can introduce additional functional groups, enhancing biological activity.
  • Acylation: The addition of acyl groups can alter solubility and bioactivity, as seen in compounds like avenacins .
  • Isomerization: Changes in the configuration of the molecules can lead to different biological effects.

These transformations are influenced by environmental conditions such as pH, temperature, and the presence of metal ions, which can act as catalysts .

Saponins exhibit a wide range of biological activities, including:

  • Antimicrobial Properties: Many saponins demonstrate antibacterial and antifungal effects, making them valuable in agriculture and medicine.
  • Immunomodulatory Effects: Saponins can enhance immune responses and are used as adjuvants in vaccine formulations.
  • Cytotoxicity: Some saponins have been shown to induce apoptosis in cancer cells, indicating potential therapeutic applications .
  • Cholesterol-Lowering Effects: Saponins may bind to cholesterol and bile acids, promoting their excretion and lowering blood cholesterol levels.

The specific biological effects depend on the structure of the saponin, particularly the nature of its aglycone and sugar moieties .

Saponins can be synthesized through various methods:

  • Biological Synthesis: Plants synthesize saponins through complex biosynthetic pathways involving enzymes that convert simple precursors like acetyl-CoA into more complex structures. The key steps involve cyclization of 2,3-oxidosqualene followed by various modifications such as hydroxylation and glycosylation .
  • Chemical Synthesis: Laboratory synthesis methods include total synthesis from simpler organic compounds or semi-synthesis from natural saponin sources. These approaches allow for the modification of saponin structures to enhance their properties .
  • Extraction Techniques: Saponins are commonly extracted from plant materials using methods such as solvent extraction, supercritical fluid extraction, and enzymatic extraction. Each method has its advantages regarding yield and purity .

Saponins have numerous applications across various fields:

  • Pharmaceuticals: Used as active ingredients in drugs due to their biological activities.
  • Cosmetics: Their surfactant properties make them useful in formulations for skin care products.
  • Food Industry: Employed as emulsifiers and foaming agents in food products.
  • Agriculture: Utilized as natural pesticides due to their antimicrobial properties.
  • Vaccines: Serve as adjuvants to enhance immune responses in vaccine formulations .

Research has focused on how saponins interact with other compounds:

  • Membrane Interactions: Saponins can disrupt lipid bilayers, affecting membrane integrity and permeability. This property is utilized in drug delivery systems to enhance the absorption of therapeutic agents.
  • Complexation with Cholesterol: Saponins form complexes with cholesterol, which can alter cholesterol metabolism and influence health outcomes.
  • Synergistic Effects: Studies suggest that combining saponins with other phytochemicals may enhance their efficacy against pathogens or improve health benefits .

Saponins share structural similarities with several other compounds but are unique due to their specific glycosidic structures and biological activities. Here are some similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
TriterpenesAglyconeAntimicrobial, anti-inflammatoryBase structure without sugar moieties
Steroidal GlycosidesSteroid + SugarsAntifungal, cytotoxicDerived from steroidal precursors
PhytosterolsSterolCholesterol-loweringPlant-derived sterols without sugar components
GlycosidesSugar + Non-sugarVariable depending on aglyconeBroad category including flavonoids and phenolics

Saponins are distinguished by their ability to form stable foams and their dual hydrophilic-lipophilic nature, which allows them to interact with both water-soluble and lipid-soluble substances effectively. This unique property enhances their functionality across various applications compared to other similar compounds .

Saponins are glycosides composed of a non-polar aglycone (sapogenin) linked to one or more polar sugar moieties via glycosidic bonds. The aglycone can be a triterpenoid (30 carbons) or steroid (27 carbons), while the sugar component typically includes glucose, galactose, xylose, or glucuronic acid. This amphiphilic structure enables saponins to reduce surface tension, forming stable foams in aqueous solutions—a property that inspired their name from the Latin sapo (soap).

Table 1: Structural Classification of Saponins

CategoryAglycone TypeCarbon AtomsExample Sources
TriterpenoidOleanane, Ursane30Glycine max (soybean), Panax ginseng
SteroidalSpirostanol, Furostanol27Dioscorea (yam), Digitalis purpurea (foxglove)

Triterpenoid saponins, such as those in soybeans, feature pentacyclic structures (e.g., oleanane or ursane skeletons), whereas steroidal saponins, like diosgenin from yams, exhibit tetracyclic frameworks with fused heterocyclic rings. The sugar chains often attach at the C3 position (monodesmosidic) or both C3 and C26/C28 positions (bidesmosidic), influencing solubility and bioactivity.

Historical Context and Discovery

The use of saponin-rich plants dates to antiquity. Saponaria officinalis (soapwort) was employed by Romans as a detergent, while Indigenous communities in Africa and South America utilized saponin-containing plants like Quillaja saponaria for arrow poisons. The term "saponin" was first coined in 1819 by Malon, following Scheidler’s isolation of a foaming agent from soapwort in 1811.

Key milestones include:

  • 1785: William Withering’s introduction of Digitalis purpurea (rich in cardiac-active saponins) for heart therapy.
  • 1875: Identification of digitonin, a non-cardiac steroidal saponin, from foxglove.
  • 20th century: Discovery of saponins’ role as vaccine adjuvants, exemplified by Quil A from Quillaja saponaria bark.

Biological Significance in Plants and Organisms

Saponins serve critical ecological functions in plants:

  • Defense Mechanisms: Their bitterness and toxicity deter herbivores and pathogens. For example, α-tomatine in tomatoes inhibits fungal growth by disrupting membrane integrity.
  • Allelopathy: Saponins from Quillaja saponaria suppress competing plant species by interfering with nutrient uptake.
  • Symbiosis: In legumes, soyasaponins facilitate nitrogen-fixing rhizobia interactions.

In humans and animals, saponins exhibit dual roles:

  • Beneficial Effects: Hypocholesterolemic activity via bile acid sequestration and anticancer properties through apoptosis induction (e.g., ginsenosides from Panax ginseng).
  • Toxicity: Hemolysis of erythrocytes and gastrointestinal irritation at high concentrations, mediated by sterol complexation in cell membranes.

Structural Example:
The triterpenoid saponin glycyrrhizin (from licorice) consists of a glycyrrhetinic acid aglycone linked to two glucuronic acid units:$$ \text{Glycyrrhetinic acid} - O - (\beta-\text{D-glucuronopyranosyl} - (1→2) - \beta-\text{D-glucuronopyranoside}) $$This structure confers anti-inflammatory and antiviral properties.

Saponins represent a structurally diverse class of compounds occurring in many plant species, characterized by a skeleton derived from the 30-carbon precursor oxidosqualene to which glycosyl residues are attached [3] [6]. These compounds are glycosides with at least one glycosidic linkage between a sugar chain (glycone) and another non-sugar organic molecule (aglycone) [1]. The traditional classification system subdivides saponins into triterpenoid and steroid glycosides, or alternatively into triterpenoid, spirostanol, and furostanol saponins [3] [6]. A systematic classification based on carbon skeletons has distinguished 11 main classes of saponins: dammaranes, tirucallanes, lupanes, hopanes, oleananes, taraxasteranes, ursanes, cycloartanes, lanostanes, cucurbitanes, and steroids [3] [6].

Main ClassificationCarbon AtomsPrimary SubtypesStructural FeaturesCommon Glycosylation Sites
Steroid Glycosides27-CSpirostanol, Furostanol, Open-chainSteroid aglycone with 1-4 sugar chainsC-3, C-26 (furostanol)
Triterpene Glycosides30-COleanane, Ursane, Lupane, Dammarane, Cycloartane, LanostaneTriterpene aglycone derived from oxidosqualeneC-3, C-28 (bidesmosidic)

Steroid Glycosides

Steroid glycosides are saponins with 27-carbon atoms and are modified triterpenoids where their aglycone is a steroid [1]. These compounds typically consist of a steroid aglycone attached to one or more sugar molecules, which can have various biological activities [1]. Steroid glycosides are usually divided into two broad structural classes, namely spirostanol and furostanol saponins [4]. A third, previously unrecognized structural class of plant saponins, the open-chain steroidal saponins, possesses an acyclic sidechain in place of the heterocyclic ring present in spirostanols and furostanols [4].

Steroidal TypeRing SystemC-22 ConfigurationC-25 StereochemistryTypical Glycosylation
SpirostanolA-B-C-D rings + spiro-bicyclic acetalSpiro-bicyclic acetalR or S configurationC-3 sugar chain
FurostanolA-B-C-D rings + open chainHemiacetal or unsaturationR or S configurationC-3 and C-26 sugar chains
Open-chainA-B-C-D rings + acyclic chainOpen acyclic chainVarious configurationsC-3 sugar chain

Structural Features of Steroidal Aglycones

Steroidal aglycones are characterized by three different structural entities: a non-polar steroidal unit based on the cholestane (C27) skeleton, containing six-membered A-C rings and a five-membered D ring [9] [10]. The diversity of steroidal saponins in plants is related to the differences in the aglycone structures, especially the differences in the aglycone oxidation mode, such as C-16, C-22, and C-26 sites in the aglycone skeleton of spirostanol saponins [36]. Oxidation also occurs rarely at sites such as C-1 and C-3 of spirostanol saponins; C-6, C-7, C-12, and C-27 of furostanol saponins; and C-2 and C-5 of cholestane saponins [36].

Spirostanol glycosides comprise aglycones with the spirostan skeleton containing a sugar chain generally at C-3 position and a spiro-bicyclic acetal at C-22 [11]. The C-25 is naturally found with either R or S configuration, or as inseparable epimeric mixtures [11]. In the case of furostanol derivatives, these usually present a hemiacetal with a hydroxy or methoxy moiety at C-22 or a Δ(20,22)-unsaturation, besides a glycosidic linkage at C-26 [11]. The structural characterization reveals that a characteristic fragmentation involving the loss of 144 Da arising from the cleavage of the E-ring was observed when there was no sugar chain at the C-26 position [26].

Common Steroidal Saponin Subtypes

The most significant subtypes of steroidal saponins include spirostanol saponins, which represent the largest group, and furostanol saponins, which are recognized as biogenetic precursors of spirostanol [11]. Furostanol saponins can undergo enzymatic cleavage of the 26-O glucoside unit, followed by ring closure to 26-OH with dehydration of 22-OH [11]. This relationship explains the co-occurrence of spirostanol saponins with the corresponding furostanols in numerous plants [11].

Pregnane glycosides represent another important subtype, initially isolated from Digitalis purpurea and now found in various Apocynaceae, Asclepiadaceae, Malpighiaceae, Ranunculaceae, and Zygophyllaceae species [10]. These compounds consist of six-membered A-C rings and a five-membered D ring in the C21 steroid skeleton, commonly featuring deoxy sugars linked to C-3 of the aglycone [10]. Based on the substituents and degree of oxidative cracking of the aglycone ring, the skeleton of the aglycone structure is divided into diverse structures [10].

Triterpene Glycosides

Triterpene glycosides are natural glycosides present in various plants, herbs and sea cucumbers and possess 30-carbon atoms [1]. These compounds consist of a triterpene aglycone attached to one or more sugar molecules [1]. Chemically characterized as triterpenoid glycosides, they possess a 30-carbon oxidosqualene precursor-based aglycone moiety (sapogenin), to which glycosyl residues are subsequently attached to yield the corresponding saponin [8]. Based on the chemically distinct aglycone moieties, they are broadly divided into triterpenoid saponins (dammaranes, ursanes, oleananes, lupanes, hopanes, etc.) and the sterol glycosides [8].

Skeleton TypeRing SystemKey Structural FeaturesDistributionTypical Examples
OleananePentacyclicC-12 double bond commonMost common, widespreadGinsenosides (some)
UrsanePentacyclicC-19 and C-20 methyl patternPlant-specific patternsAsiatic acid derivatives
LupanePentacyclicC-20(29) double bondVarious plant familiesBetulinic acid derivatives
DammaraneTetracyclicGinseng-type skeletonPanax speciesPanaxatriol, Protopanaxadiol
CycloartaneTetracyclicCyclopropane ringAstragalus speciesAstragalosides
LanostaneTetracyclicSterol precursor typeFungi and some plantsGanoderic acids

Oleanane-Type Triterpenoid Saponins

The oleanane skeleton represents the most common skeleton and is present in most orders of the plant kingdom [3] [6]. Oleanane-type triterpene saponins are characterized by a pentacyclic structure with specific methyl substitution patterns that distinguish them from other triterpene types [3] [19]. The structural diversity within the oleanane series is given by the number and position of double bonds and the degree of hydroxylation and glycosylation [19]. The most representative members of this class are characterized by a Glucose-Glucose-Rhamnose triglycoside esterifying the carboxylic group at C-28 [19].

For oleanane type saponins, carbohydrate chains of up to 18 monosaccharide residues can be attached to the oleanane skeleton, most commonly at the C3 and C17 atoms [3] [6]. The kind and positions of the substituents did not seem to be plant order-specific [3] [6]. These saponins have been classified into three types: (1) olean-12-en-28-oic acid 3-O-monodesmoside, (2) olean-12-ene 3,28-O-acylated bisdesmoside, and (3) acylated polyhydroxyolean-12-ene 3-O-monodesmoside [12].

Recent research has revealed that oleanane-type triterpene saponins, including elatosides, momordins, senegasaponins, camelliasaponins, and escins, demonstrate novel biofunctional effects [12]. A comparative analysis of the chemical structures and activities revealed that disubstitution of glycosyl on C-3 and C-28 of oleanane aglycone was crucial to the promoting effect, with 3-O-β-D-glucuronopyranosyl substitution achieving the highest efficiency [15].

Lupane- and Ursane-Type Triterpenoid Saponins

Lupane-type triterpenoid saponins are characterized by their distinctive pentacyclic structure with a C-20(29) double bond [16] [17] [18]. These compounds have been isolated from various plant species, with four previously unknown lupane-type triterpenoidal saponins identified from the roots of Pulsatilla chinensis [17] [18]. The structures were determined as compounds containing 23-hydroxy substitutions and complex glycosidic linkages at both C-3 and C-28 positions [17] [18].

Three new triterpene saponins including two lupane-types have been isolated from the leaves of Trevesia palmata, with structures determined as 2α,3β,23-trihydroxylup-20(29)-en-28-oic acid derivatives [16]. The 2α,3β,23-trioxygenated pentacyclic triterpenes were uncommonly found in nature [16]. These compounds typically feature arabinopyranoside and glucopyranosyl ester linkages at specific positions [16] [17] [18].

Ursane-type triterpene saponins are distinguished by their unique C-19 and C-20 methyl substitution pattern that differentiates them from oleanane series compounds [19]. A new ursane-type triterpene glycoside, isomadecassoside, has been characterized by an ursane-type skeleton and migration of the double bond at Δ20(21) in ring E [19]. The structure was established by detailed analysis of 1D and 2D NMR spectra, which allowed complete NMR assignment [19].

Ursane-type saponins have been isolated from various sources, with structures determined as 2α,3β,23-trihydroxyurs-12-en-28-oic acid derivatives containing complex sugar chains [16] [19]. According to literature reports, from 1996 to 2012, more than 250 ursane-type triterpene saponins have been identified, demonstrating their wide distribution in the plant kingdom [21].

Hybrid and Modified Saponin Structures

Hybrid and modified saponin structures represent advanced chemical modifications that expand the structural diversity and functional applications of natural saponins [28] [29] [30]. These modifications include structural alterations at various positions of the saponin backbone, incorporation of non-natural substituents, and the development of conjugate systems that combine saponin scaffolds with other bioactive molecules [30] [31] [33].

Saponin TypeSugar Chain LocationsCommon Sugar UnitsLinkage TypesExamples
MonodesmosidicSingle position (usually C-3)Glucose, Galactose, Rhamnoseα or β glycosidic bondsSimple ginsenosides
BidesmosidicTwo positions (C-3 and C-28)Glucose, Galactose, Rhamnose, Arabinoseα or β glycosidic bondsOleanolic acid saponins
TridesmosidicThree positionsVarious monosaccharidesMultiple linkage typesComplex plant saponins
Complex branchedMultiple branched positionsUp to 18 monosaccharide residuesComplex branching patternsQuillaja saponins

Modified saponin structures have been developed through chemoselective acylation reactions, particularly demonstrated in vaccine adjuvant conjugates based on the saponin natural product QS-21 [30]. These modifications involve the synthesis of novel adjuvant conjugates through chemoselective acylation of an amine, utilizing aldehyde compounds as coupling partners [30]. The synthetic approach allows for the preparation of semisynthetic, amide-based acyl chain variants that overcome hydrolytic instability issues [30].

Advanced modifications include the development of saponin-tucaresol conjugates where the entire left-hand branched trisaccharide domain was found to be dispensable for adjuvant activity [30]. Molecular editing in the triterpene domain revealed that the C4-aldehyde substituent is also dispensable for adjuvant activity while the C16-hydroxyl substituent enhances activity [30]. These structure-activity relationships have enabled the design of simplified saponin scaffolds with retained or enhanced biological activity [30] [33].

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

-2.7

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

15

Exact Mass

1222.59824772 g/mol

Monoisotopic Mass

1222.59824772 g/mol

Heavy Atom Count

85

Use Classification

Cosmetics -> Cleansing; Surfactant

Dates

Modify: 2023-08-15

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